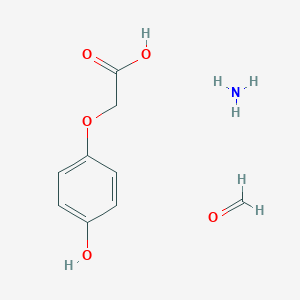
2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer, also known as HPMA-FP, is a synthetic polymer that has been extensively studied for its potential applications in the field of drug delivery. This polymer is synthesized by the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde, and it has a unique structure that allows for controlled release of drugs.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer is based on its unique structure. The polymer is designed to release drugs slowly over time, allowing for sustained therapeutic effects. This is achieved through the cross-linked network of chains, which slows down the diffusion of drugs out of the polymer matrix.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and immunogenicity in animal studies. The polymer is biocompatible and biodegradable, which makes it an ideal candidate for use in humans. Additionally, this compound has been shown to have excellent stability, which allows for long-term storage and use.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer is its ability to be modified to incorporate various drugs. This allows for targeted drug delivery and can reduce the side effects associated with traditional drug delivery methods. However, one of the limitations of this compound is its complex synthesis method, which can be difficult to reproduce in a lab setting.
Future Directions
There are several future directions for research on 2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for this compound to be used in a variety of applications beyond drug delivery, such as tissue engineering and regenerative medicine. Further research is needed to fully understand the potential of this polymer in these areas.
Synthesis Methods
2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer is synthesized by the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde. The reaction is carried out in the presence of a catalyst, typically hydrochloric acid or sulfuric acid. The resulting polymer is a cross-linked network of chains that can be further modified to incorporate various drugs.
Scientific Research Applications
2-(4-Hydroxyphenoxy)acetic acid-formaldehyde polymer has been extensively studied for its potential applications in drug delivery. The polymer can be modified to incorporate various drugs, and its unique structure allows for controlled release of these drugs. This makes it an ideal candidate for targeted drug delivery, as it can be designed to release drugs specifically at the site of disease.
properties
CAS RN |
146058-45-9 |
|---|---|
Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.2 g/mol |
IUPAC Name |
azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C8H8O4.CH2O.H3N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-2;/h1-4,9H,5H2,(H,10,11);1H2;1H3 |
InChI Key |
XJTOEJPTYBABBZ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
Canonical SMILES |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
synonyms |
2-(4-hydroxyphenoxy)acetic acid-formaldehyde polymer RG 13577 RG-13577 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)
![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)
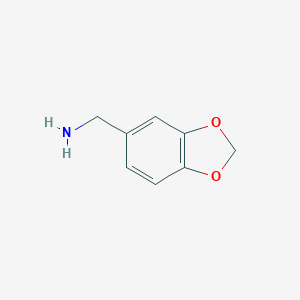
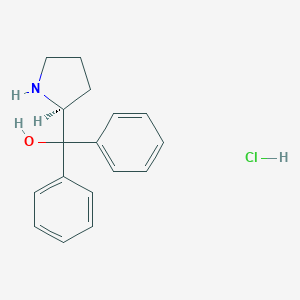
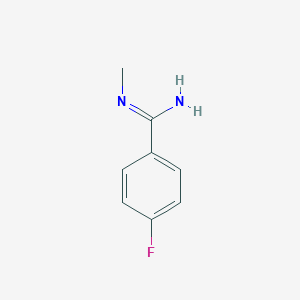

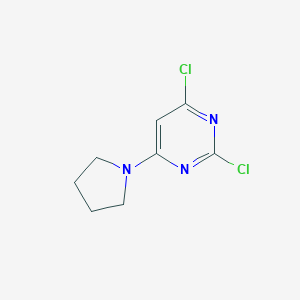


![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)

![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)
![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)